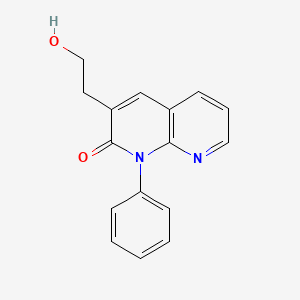
3-(2-Hydroxyethyl)-1-phenyl-1,8-naphthyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxyethyl)-1-phenyl-1,8-naphthyridin-2(1H)-one is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a hydroxyethyl group attached to the naphthyridine ring, along with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-1-phenyl-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminonicotinic acid with benzaldehyde to form the naphthyridine core, followed by the introduction of the hydroxyethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or ethanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)-1-phenyl-1,8-naphthyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Catalysts like palladium on carbon or copper iodide in the presence of ligands.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted aromatic compounds.
Scientific Research Applications
3-(2-Hydroxyethyl)-1-phenyl-1,8-naphthyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethyl)-1-phenyl-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the phenyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Hydroxyethyl)-1H-indole-2-sulfonic acid
- 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole
Uniqueness
3-(2-Hydroxyethyl)-1-phenyl-1,8-naphthyridin-2(1H)-one is unique due to its specific combination of functional groups and the naphthyridine core. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
113206-26-1 |
|---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)-1-phenyl-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C16H14N2O2/c19-10-8-13-11-12-5-4-9-17-15(12)18(16(13)20)14-6-2-1-3-7-14/h1-7,9,11,19H,8,10H2 |
InChI Key |
QCHCBTXPYLYPFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC=N3)C=C(C2=O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


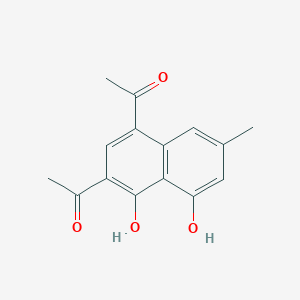
![1-(10-Methoxy-5H-dibenzo[b,f]azepin-5-yl)ethanone](/img/structure/B11857162.png)


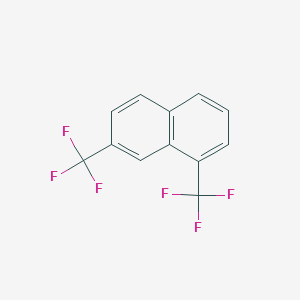
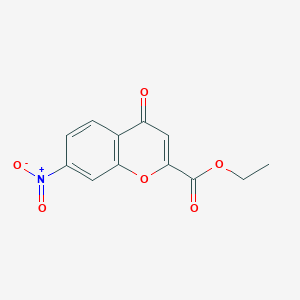


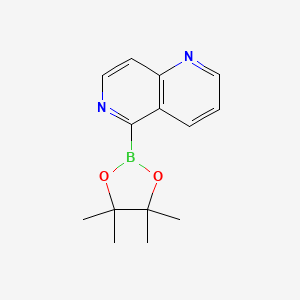
![8-Ethyl-1,3,4,6,7,8-hexahydro-4,6,6,8-tetramethylcyclopenta[G]-2-benzopyran](/img/structure/B11857209.png)




